1-methyl-2-(propan-2-yl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide
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Overview
Description
1-methyl-2-(propan-2-yl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide is a complex organic compound with a unique structure that includes an imidazole ring, a sulfonamide group, and a thiomorpholine moiety
Preparation Methods
The synthesis of 1-methyl-2-(propan-2-yl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide involves multiple steps, including the formation of the imidazole ring, the introduction of the sulfonamide group, and the attachment of the thiomorpholine moiety. The synthetic route typically starts with the preparation of the imidazole ring through a cyclization reaction involving appropriate precursors. The sulfonamide group is then introduced via sulfonation, and the thiomorpholine moiety is attached through a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-methyl-2-(propan-2-yl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and sulfonic acid.
Scientific Research Applications
1-methyl-2-(propan-2-yl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Pharmacology: Research is conducted to understand the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion in biological systems.
Industrial Chemistry: The compound may be used as an intermediate in the synthesis of other complex molecules, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-2-(propan-2-yl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-methyl-2-(propan-2-yl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide can be compared with other similar compounds, such as:
1-methyl-2-(propan-2-yl)-N-{[4-(morpholin-4-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide: This compound has a morpholine moiety instead of a thiomorpholine moiety, which may result in different biological activity and chemical properties.
1-methyl-2-(propan-2-yl)-N-{[4-(piperidin-4-yl)oxan-4-yl]methyl}-1H-imidazole-4-sulfonamide: This compound contains a piperidine moiety, which may also influence its biological and chemical behavior.
Properties
IUPAC Name |
1-methyl-2-propan-2-yl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O3S2/c1-14(2)16-19-15(12-20(16)3)26(22,23)18-13-17(4-8-24-9-5-17)21-6-10-25-11-7-21/h12,14,18H,4-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKOICDGYWNIOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2(CCOCC2)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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